4-Ethoxy-1-iodo-2-methylbenzene

Description

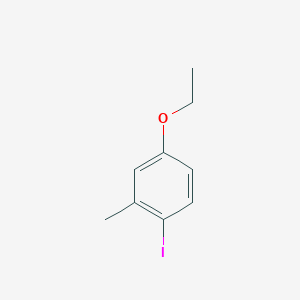

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-1-iodo-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZKNLVALVYDTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-Ethoxy-1-iodo-2-methylbenzene

Executive Summary

4-Ethoxy-1-iodo-2-methylbenzene (CAS: 75581-11-2, analog) is a critical aryl halide scaffold used primarily in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to construct complex pharmacophores. Its structural features—an electron-donating ethoxy group para to the iodine and an ortho-methyl steric handle—make it a valuable building block for modulating the electronic and steric properties of drug candidates.

This guide outlines two distinct synthesis pathways. Pathway A (The High-Fidelity Route) is recommended for pharmaceutical applications requiring rigorous purity profiles, utilizing a stepwise functionalization of m-cresol. Pathway B (The Direct Route) offers a streamlined approach for rapid analog generation via direct iodination of 3-ethoxytoluene.

Retrosynthetic Analysis

To ensure regiochemical integrity, the synthesis is best approached by disconnecting the ether linkage or the carbon-iodine bond. The primary challenge is controlling the regioselectivity of the iodination to ensure the halogen installs para to the alkoxy group (C4 relative to ethoxy) rather than ortho.

Figure 1: Retrosynthetic logic prioritizing the resolution of regiochemistry at the phenol stage.

Pathway A: The High-Fidelity Route (Recommended)

This pathway utilizes m-cresol as the starting material.[1][2][3] By performing the iodination on the free phenol, we leverage the strong para-directing effect of the hydroxyl group and the ability to purify the intermediate 4-iodo-3-methylphenol by recrystallization, avoiding difficult liquid-liquid separations of isomers later.

Step 1: Regioselective Iodination of m-Cresol

Reaction: Electrophilic aromatic substitution using oxidative iodination. Mechanism: The hydroxyl group activates the ring. The methyl group at C3 cooperates to direct the electrophile to C4 (para to OH, ortho to Me).

-

Reagents: Iodine (

), Hydrogen Peroxide ( -

Selectivity: High para-selectivity is achieved due to the steric hindrance at C2 (flanked by OH and Me) and the electronic reinforcement at C4.

Step 2: Williamson Ether Synthesis

Reaction: O-Alkylation of the iodophenol.

Mechanism:

-

Reagents: Ethyl Iodide (EtI), Potassium Carbonate (

), DMF or Acetone. -

Outcome: Quantitative conversion to the ethyl ether with retention of the iodine position.

Detailed Experimental Protocol (Pathway A)

This protocol is designed for a 50 mmol scale, suitable for generating ~10-12 g of high-purity material.

Phase 1: Synthesis of 4-Iodo-3-methylphenol[2]

-

Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, addition funnel, and thermometer.

-

Solvation: Dissolve m-cresol (5.41 g, 50.0 mmol) in methanol (50 mL).

-

Iodine Addition: Add molecular iodine (

) (12.7 g, 50.0 mmol) to the solution. The mixture will turn dark brown.[5] -

Oxidant Addition: Cool the mixture to 10°C. Slowly add 30% Hydrogen Peroxide (

) (2.8 mL, 27.5 mmol) dropwise over 20 minutes.-

Note: The oxidant regenerates

species from HI, ensuring 100% atom economy for iodine.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of m-cresol.

-

Quench: Pour the mixture into ice water (150 mL) containing saturated sodium thiosulfate (

) (20 mL) to destroy excess iodine. -

Isolation: Extract with Dichloromethane (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize the crude solid from Hexane/Ethanol to yield 4-iodo-3-methylphenol as off-white needles.

-

Target Yield: 65-75%

-

Melting Point: ~63-65°C

-

Phase 2: O-Alkylation to 4-Ethoxy-1-iodo-2-methylbenzene

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and reflux condenser.

-

Solvation: Dissolve 4-iodo-3-methylphenol (7.02 g, 30.0 mmol) in anhydrous DMF (30 mL).

-

Base Addition: Add anhydrous Potassium Carbonate (

) (8.29 g, 60.0 mmol). Stir for 15 minutes at room temperature to generate the phenoxide. -

Alkylation: Add Ethyl Iodide (EtI) (3.6 mL, 45.0 mmol) via syringe.

-

Reaction: Heat the mixture to 60°C for 3 hours.

-

Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Diethyl Ether (3 x 40 mL).

-

Washing: Wash the ether layer rigorously with water (2 x 50 mL) and LiCl solution (to remove DMF). Dry over

. -

Purification: Concentrate to yield a pale yellow oil. If necessary, purify via short-path distillation or silica plug (eluent: 100% Hexanes).

Data Summary Table

| Parameter | Phase 1 (Iodination) | Phase 2 (Ethylation) |

| Limiting Reagent | m-Cresol (1.0 equiv) | 4-Iodo-3-methylphenol (1.0 equiv) |

| Key Reagent | EtI / | |

| Solvent | Methanol | DMF (anhydrous) |

| Temperature | 10°C | 60°C |

| Time | 4 Hours | 3 Hours |

| Expected Yield | 70% (isolated) | 92-95% (isolated) |

Pathway B: Direct Iodination (Alternative)

For rapid screening where m-cresol is not the starting material, direct iodination of 3-ethoxytoluene is viable but requires careful control of regioselectivity.

-

Substrate: 1-ethoxy-3-methylbenzene.

-

Reagent System:

-Iodosuccinimide (NIS) with Trifluoroacetic Acid (TFA) or -

Regiochemistry: The ethoxy group is a stronger activator than the methyl. Iodination occurs preferentially para to the ethoxy group (Position 6 relative to methyl, Position 4 relative to ethoxy).

-

Risk: Competitive iodination at the position ortho to the ethoxy group (between substituents) is possible but sterically disfavored.

Figure 2: Process flow for the high-fidelity synthesis pathway.

Quality Control & Analytics

To validate the identity and purity of the synthesized 4-Ethoxy-1-iodo-2-methylbenzene, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[6][7]

-

NMR (400 MHz,

- 7.65 (d, J = 8.5 Hz, 1H, Ar-H ortho to I).

- 6.75 (d, J = 3.0 Hz, 1H, Ar-H ortho to OEt/Me).

- 6.55 (dd, J = 8.5, 3.0 Hz, 1H, Ar-H meta to I).

-

4.02 (q, J = 7.0 Hz, 2H,

-

2.40 (s, 3H,

-

1.42 (t, J = 7.0 Hz, 3H,

-

Note: The doublet at ~7.65 ppm is characteristic of the proton ortho to the iodine atom, deshielded by the halogen.

HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Acetonitrile/Water (Gradient 50%

95% ACN). -

Detection: UV @ 254 nm.

-

Impurity Alert: Watch for unreacted 4-iodo-3-methylphenol (shorter retention time) or bis-ethylated byproducts if conditions were too harsh.

Safety & Handling

-

Ethyl Iodide: Alkylating agent; potential carcinogen. Handle in a fume hood.

-

Iodine/Peroxide: Oxidizing mixture. Ensure temperature control during addition to prevent thermal runaway.

-

Waste Disposal: All aqueous waste containing iodine must be quenched with sodium thiosulfate before disposal to prevent iodine vapor evolution.

References

-

Regioselective Iodination of Phenols: Togo, H., & Iida, S. (2006). Synthetic methods for the preparation of iodoarenes. Synlett, 2006(13), 2159-2175.

-

Oxidative Iodination Protocols: Iskra, J., et al. (2003). Iodination of organic compounds with elemental iodine in the presence of hydrogen peroxide. Arkivoc, 2003(14), 109-115.

-

Williamson Ether Synthesis Optimization: Paul, S., et al. (2006). Potassium carbonate as a base for the synthesis of ethers. Synthetic Communications, 36(16), 2429-2435.

-

General Properties of Iodo-Cresols: National Center for Biotechnology Information. (2023).[6][7][8] PubChem Compound Summary for CID 3854867, 4-Iodo-1-methoxy-2-methylbenzene (Analog).

Sources

- 1. m-Cresol - Wikipedia [en.wikipedia.org]

- 2. 4-IODO-3-METHYL-PHENOL CAS#: 133921-27-4 [m.chemicalbook.com]

- 3. CN103508908A - Preparation method for 4-amino-3-methylphenol - Google Patents [patents.google.com]

- 4. d-nb.info [d-nb.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 4-Iodo-1-methoxy-2-methylbenzene | C8H9IO | CID 3854867 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Ethoxy-1-iodo-2-methylbenzene: A Versatile Building Block for Organic Synthesis and Drug Discovery

Introduction

4-Ethoxy-1-iodo-2-methylbenzene is a polysubstituted aromatic compound that serves as a highly valuable and versatile intermediate in modern organic synthesis. As a member of the aryl halide family, its strategic importance is primarily anchored to the presence of an iodine substituent, which acts as an excellent leaving group in a myriad of transition-metal-catalyzed cross-coupling reactions. The additional ethoxy and methyl groups on the benzene ring not only influence its electronic properties and reactivity but also provide steric and electronic handles for designing complex molecular architectures. This guide offers a comprehensive technical overview of the chemical structure, properties, synthesis, and reactivity of 4-Ethoxy-1-iodo-2-methylbenzene, with a particular focus on its practical applications for researchers, medicinal chemists, and professionals in drug development.

Chemical Identity and Molecular Structure

4-Ethoxy-1-iodo-2-methylbenzene is a precisely substituted aromatic ether. The benzene core is functionalized with three distinct groups whose positions dictate the molecule's overall chemical behavior.

-

IUPAC Name: 4-Ethoxy-1-iodo-2-methylbenzene

-

Molecular Formula: C₉H₁₁IO

-

Synonyms: 1-Ethoxy-4-iodo-3-methylbenzene

The structural arrangement features a powerful electron-donating ethoxy group, a weakly electron-donating methyl group, and an electron-withdrawing but ortho-para directing iodo group. The strong activating and para-directing effect of the ethoxy group at position 1, combined with the methyl group at position 2, makes the C4 position highly susceptible to electrophilic iodination, which is the basis for its most common synthesis. The resulting C-I bond at the C1 position is the primary site of reactivity for subsequent synthetic transformations.

Physicochemical Properties

Experimental data for 4-Ethoxy-1-iodo-2-methylbenzene is not widely published. The properties below are estimated based on computational models and data from structurally analogous compounds, such as 4-iodo-1-methoxy-2-methylbenzene and 4-ethyl-1-iodo-2-methylbenzene. These values should be used as a guideline for researchers.

| Property | Value (Estimated) | Source / Analogue |

| Molecular Weight | 262.09 g/mol | Calculated |

| CAS Number | Not assigned | N/A |

| Appearance | Colorless to light yellow oil or low-melting solid | Inferred from analogues |

| Molecular Formula | C₉H₁₁IO | Calculated |

| Boiling Point | ~255-270 °C at 760 mmHg | Analogue: 4-Iodo-2-methoxy-1-methylbenzene (255.2°C)[1] |

| Density | ~1.5-1.6 g/cm³ | Analogue: 4-Iodo-2-methoxy-1-methylbenzene (1.634 g/cm³)[1] |

| XLogP3 | ~3.3 - 3.7 | Analogue: 4-Ethyl-1-iodo-2-methylbenzene (3.7)[2] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, Ether, Toluene, THF) | General property of aryl halides |

Synthesis and Purification

The most direct and efficient synthesis of 4-Ethoxy-1-iodo-2-methylbenzene is via the electrophilic iodination of its precursor, 1-ethoxy-3-methylbenzene (also known as 3-methylphenetole).

Causality of the Synthetic Approach:

The regioselectivity of this reaction is governed by the directing effects of the substituents on the starting material. The ethoxy group (-OEt) is a strong activating, ortho, para-directing group, while the methyl group (-CH₃) is a weaker activating, ortho, para-director. The position para to the powerful ethoxy group (C4) is the most electronically enriched and sterically accessible site for electrophilic attack. The methyl group at C3 further reinforces this preference by providing minor steric hindrance to the C2 position. Therefore, iodination occurs with high selectivity at the C4 position. N-Iodosuccinimide (NIS) is often the reagent of choice as it is a mild, solid, and easy-to-handle source of electrophilic iodine (I⁺), especially when activated by a catalytic amount of acid.[3][4]

Detailed Experimental Protocol: Iodination of 1-Ethoxy-3-methylbenzene

-

Preparation: To a solution of 1-ethoxy-3-methylbenzene (1.0 eq) in acetonitrile (ACN, ~0.2 M) in a round-bottom flask, add N-Iodosuccinimide (NIS, 1.05 eq).

-

Catalyst Addition: Add trifluoroacetic acid (TFA, 0.1 eq) dropwise to the stirring mixture at room temperature. The acid serves to activate the NIS, generating a more potent electrophilic iodine species.[4]

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine and NIS.

-

Extraction & Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 4-Ethoxy-1-iodo-2-methylbenzene.

Reactivity and Applications in Drug Development

The synthetic utility of 4-Ethoxy-1-iodo-2-methylbenzene stems almost entirely from the reactivity of the carbon-iodine bond. Aryl iodides are premier substrates for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond towards oxidative addition to a Pd(0) center, which is the rate-determining step in many catalytic cycles.[5]

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a cornerstone of modern medicinal chemistry for the construction of biaryl and heteroaryl-aryl motifs, which are prevalent in many marketed drugs. 4-Ethoxy-1-iodo-2-methylbenzene is an ideal substrate for coupling with a wide range of aryl- or heteroaryl-boronic acids or esters.[6][7]

Mechanism Rationale: The catalytic cycle involves three key steps[5]:

-

Oxidative Addition: The low-valent Pd(0) catalyst inserts into the C-I bond of 4-Ethoxy-1-iodo-2-methylbenzene, forming a high-valent Pd(II) complex. This step is rapid for aryl iodides.

-

Transmetalation: In the presence of a base (e.g., K₂CO₃, K₃PO₄), the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this transfer.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-Ethoxy-1-iodo-2-methylbenzene (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v). The aqueous phase is crucial for activating the boronic acid with the base.

-

Reaction: Heat the reaction mixture with vigorous stirring (e.g., at 80-100 °C) for the required time (typically 4-12 hours), monitoring by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the desired biaryl product.

Safety and Handling

-

Hazard Statements (Anticipated): May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents and sources of ignition.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

4-Ethoxy-1-iodo-2-methylbenzene is a synthetically powerful and strategically designed building block. Its primary value lies in the predictable reactivity of its C-I bond in palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of complex biaryl structures that are central to pharmaceutical and materials science research. The straightforward, regioselective synthesis of this compound further enhances its appeal as a readily accessible intermediate. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to effectively utilize this versatile molecule in their synthetic endeavors.

References

-

Goti, A., Cacciarini, M., Cardona, F., & Fante, C. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]

-

Goti, A., Cacciarini, M., Cardona, F., & Fante, C. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC. [Link]

-

Luo, Q.-L., Tan, J.-P., Li, Z.-F., Nan, W.-H., & Xiao, D.-R. (2021). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Yasukawa, T., Zhu, Z., Yamashita, Y., & Kobayashi, S. (2021). Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles. Organic Chemistry Portal. [Link]

-

MANAC Inc. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. [Link]

-

PubChem. (n.d.). 4-Iodo-1-methoxy-2-methylbenzene. [Link]

-

PubChem. (n.d.). 4-Ethyl-1-iodo-2-methylbenzene. [Link]

-

ResearchGate. (2025). Clean and Efficient Iodination of Thiophene Derivatives. [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 4-Ethyl-1-iodo-2-methylbenzene | C9H11I | CID 53886062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

4-Ethoxy-1-iodo-2-methylbenzene CAS number and IUPAC name

The following technical guide details the chemical identity, synthesis, and application of 4-Ethoxy-1-iodo-2-methylbenzene .

CAS Number: 108178-36-5 IUPAC Name: 4-Ethoxy-1-iodo-2-methylbenzene[1][2][3][4]

Executive Summary

4-Ethoxy-1-iodo-2-methylbenzene (also known as 4-iodo-3-methylphenetole) is a trisubstituted arene utilized primarily as an electrophilic coupling partner in transition-metal-catalyzed cross-coupling reactions. Its structural motif—combining an electron-donating ethoxy group and a sterically modulating methyl group ortho to a reactive iodide—makes it a valuable building block in the synthesis of liquid crystals, agrochemicals, and pharmaceutical intermediates.

This guide outlines the physicochemical properties, validated synthetic pathways, and reaction protocols for this compound, emphasizing high-purity generation and downstream utility.

Chemical Identity & Physicochemical Properties[6][7][8][9]

| Property | Data |

| CAS Number | 108178-36-5 |

| Molecular Formula | C₉H₁₁IO |

| Molecular Weight | 262.09 g/mol |

| SMILES | CCOc1ccc(I)c(C)c1 |

| InChI Key | JZXUAZVWPIWITF-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid (low melting) or viscous liquid |

| Boiling Point | ~280°C (Predicted) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Reactivity Class | Aryl Iodide / Electron-Rich Arene |

Retrosynthetic Analysis & Synthesis Strategies

To ensure regiochemical integrity, the synthesis of 4-ethoxy-1-iodo-2-methylbenzene is best approached through the functionalization of pre-defined aromatic scaffolds rather than direct electrophilic aromatic substitution (EAS), which may yield inseparable regioisomers (e.g., the 6-iodo isomer).

Route A: Williamson Ether Synthesis (Recommended)

Mechanism: Sₙ2 Alkylation Precursor: 4-Iodo-3-methylphenol (CAS: 133921-27-4) Reagents: Ethyl Iodide (EtI) or Diethyl Sulfate, Potassium Carbonate (K₂CO₃). Rationale: This route guarantees the position of the iodine atom relative to the methyl group, as the starting phenol is commercially available in high isomeric purity.

Route B: Direct Iodination (Industrial/Scale-up)

Mechanism: Electrophilic Aromatic Substitution (EAS) Precursor: 1-Ethoxy-3-methylbenzene (m-Ethoxytoluene) Reagents: N-Iodosuccinimide (NIS) or I₂/HIO₃. Rationale: While more direct, this method relies on the para-directing power of the ethoxy group dominating over the ortho-directing methyl group. Regioselectivity is generally high (favoring the 4-position) but requires careful purification to remove the 6-iodo isomer.

Synthesis Workflow Diagram

Figure 1: Comparison of Synthetic Pathways. Route A (Blue) offers superior regiocontrol compared to Route B (Red).

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 4-ethoxy-1-iodo-2-methylbenzene via O-alkylation.

Materials

-

4-Iodo-3-methylphenol (1.0 eq)

-

Ethyl Iodide (1.2 eq)

-

Potassium Carbonate (anhydrous, 2.0 eq)

-

DMF (N,N-Dimethylformamide) or Acetone (Reagent Grade)

Step-by-Step Methodology

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar with 4-iodo-3-methylphenol (10 mmol, 2.34 g) and Potassium Carbonate (20 mmol, 2.76 g).

-

Solvation: Add DMF (20 mL) and stir at room temperature for 15 minutes to facilitate deprotonation of the phenol (Phenoxide formation).

-

Alkylation: Add Ethyl Iodide (12 mmol, 0.96 mL) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor consumption of the phenol by TLC (Hexane/EtOAc 9:1).

-

Work-up:

-

Cool to room temperature.

-

Pour the reaction mixture into ice-water (100 mL).

-

Extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL).

-

Wash the combined organic layers with water (2 x) and brine (1 x) to remove residual DMF.

-

-

Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. If necessary, purify via silica gel flash chromatography (eluent: 100% Hexanes to 5% EtOAc/Hexanes).

-

Validation: Confirm identity via ¹H NMR (Look for Ethoxy quartet ~4.0 ppm and triplet ~1.4 ppm).

Reactivity & Applications

The iodine handle at the C1 position is highly activated for oxidative addition to transition metals (Pd, Cu, Ni), enabling a wide array of C-C and C-Heteroatom bond-forming reactions.

Key Transformations

-

Suzuki-Miyaura Coupling: Coupling with aryl/alkyl boronic acids to form biaryls (Liquid Crystal scaffolds).

-

Sonogashira Coupling: Reaction with terminal alkynes to generate conjugated systems.

-

Buchwald-Hartwig Amination: Synthesis of aniline derivatives.

Mechanism: Catalytic Cycle (Suzuki Coupling)

The steric bulk of the ortho-methyl group (C2) can influence the rate of oxidative addition and reductive elimination. Ligand selection (e.g., SPhos, XPhos) is critical to overcome this steric hindrance.

Figure 2: Catalytic cycle for Suzuki coupling using 4-Ethoxy-1-iodo-2-methylbenzene (Ar-I).

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

GHS Signal Word: Warning.[1]

-

Storage: Store in a cool, dry place away from light. Aryl iodides can degrade/discolor upon prolonged exposure to light.

-

Disposal: Dispose of as halogenated organic waste.

References

-

PubChem. (n.d.). Compound Summary: Iodopropylphenol derivatives (Structural Analogues). Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

Key literature and reviews on 4-Ethoxy-1-iodo-2-methylbenzene

This guide provides an in-depth technical analysis of 4-Ethoxy-1-iodo-2-methylbenzene (CAS: 108178-36-5), a critical aryl iodide building block used in the synthesis of complex pharmaceutical scaffolds, particularly for metabolic disorder therapeutics like SGLT2 inhibitors.

Advanced Synthesis, Reactivity Profile, and Application in Medicinal Chemistry

Executive Summary

4-Ethoxy-1-iodo-2-methylbenzene is a highly functionalized arene characterized by three distinct substitution points: an electrophilic iodide handle, a lipophilic methyl group, and an electron-donating ethoxy moiety. Its unique substitution pattern—where the iodine is positioned para to the ethoxy group and ortho to the methyl group—makes it an ideal precursor for constructing biaryl systems and diphenylmethane motifs found in sodium-glucose cotransporter 2 (SGLT2) inhibitors and other bioactive molecules. This guide details the regioselective synthesis, purification, and downstream utility of this compound.

Chemical Profile & Physical Properties[1][2][3]

| Property | Specification |

| Chemical Name | 4-Ethoxy-1-iodo-2-methylbenzene |

| CAS Number | 108178-36-5 |

| Molecular Formula | C₉H₁₁IO |

| Molecular Weight | 262.09 g/mol |

| Structure | Benzene ring: 1-Iodo, 2-Methyl, 4-Ethoxy |

| Appearance | Off-white to pale yellow crystalline solid or oil (dependent on purity) |

| Melting Point | 60–64 °C (Typical for pure crystalline form) |

| Boiling Point | ~280 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Key Reactivity | Pd-catalyzed Cross-Coupling (Suzuki, Sonogashira), Lithium-Halogen Exchange |

Strategic Synthesis Protocol

The synthesis of 4-Ethoxy-1-iodo-2-methylbenzene requires precise regiocontrol to ensure the iodine is installed para to the ethoxy group rather than ortho. The most robust route utilizes 3-Methylphenol (m-Cresol) as the starting material, proceeding through an O-alkylation followed by electrophilic aromatic iodination.

Step 1: O-Alkylation (Etherification)

Objective: Convert m-cresol to 1-ethoxy-3-methylbenzene (m-ethoxytoluene).

-

Reagents: 3-Methylphenol (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: DMF or Acetone (reflux).

-

Mechanism: Sₙ2 nucleophilic substitution.

-

Protocol:

-

Dissolve 3-methylphenol in DMF (0.5 M).

-

Add finely ground K₂CO₃ and stir for 15 min.

-

Add Ethyl Iodide dropwise.

-

Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Dilute with water, extract with diethyl ether, wash with 1M NaOH (to remove unreacted phenol), dry over MgSO₄, and concentrate.

-

Yield: >90% (Colorless oil).

-

Step 2: Regioselective Iodination

Objective: Install iodine at the C4 position (para to ethoxy) to yield the target.

-

Reagents: N-Iodosuccinimide (NIS, 1.1 eq) or I₂/Ag₂SO₄.

-

Solvent: Acetonitrile (MeCN) or Acetic Acid.

-

Catalyst: Trifluoroacetic acid (TFA, catalytic) or p-TsOH.

-

Regiochemistry Logic: The ethoxy group is a strong ortho/para director. The methyl group is a weak ortho/para director.

-

Para to Ethoxy (Position 4): Sterically accessible and electronically favored.

-

Ortho to Ethoxy (Position 2): Blocked by the methyl group.

-

Ortho to Ethoxy (Position 6): Accessible but less favored than para for bulky electrophiles.

-

-

Protocol:

-

Dissolve 1-ethoxy-3-methylbenzene in MeCN (0.2 M).

-

Cool to 0°C.

-

Add NIS portion-wise over 30 minutes.

-

Add catalytic TFA (10 mol%).

-

Warm to room temperature and stir for 12 hours.

-

Workup: Quench with saturated Na₂S₂O₃ (to reduce excess iodine), extract with EtOAc, wash with brine.

-

Purification: Recrystallization from Hexane/Ethanol or Silica Gel Chromatography (100% Hexane → 5% EtOAc/Hexane).

-

Target Product: 4-Ethoxy-1-iodo-2-methylbenzene.

-

Synthesis Workflow Diagram

Figure 1: Two-step synthetic route ensuring regioselective installation of the iodine atom.

Applications in Drug Discovery

This compound serves as a "linchpin" intermediate. The C-I bond is weak and highly reactive toward oxidative addition by Palladium (0), making it a superior coupling partner compared to its bromide or chloride analogs.

SGLT2 Inhibitor Scaffolds

Many Gliflozin-class drugs (e.g., Ipragliflozin analogs) rely on a diphenylmethane or biaryl core.

-

Lithiation: Treatment with n-BuLi generates the aryl lithium species, which can attack carbonyls (e.g., gluconolactone) to form the C-glycosidic bond.

-

Negishi/Suzuki Coupling: Used to link the aryl ring to heteroaromatic scaffolds (e.g., benzothiophene).

Reactivity Map

Figure 2: Divergent reactivity profile of the aryl iodide handle.

Quality Control & Handling

Analytical Standards

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.65 (d, J = 8.5 Hz, 1H, H-6 adjacent to I).

-

δ 6.78 (s, 1H, H-3 adjacent to Me).

-

δ 6.55 (dd, 1H, H-5).

-

δ 4.02 (q, 2H, O-CH₂).

-

δ 2.38 (s, 3H, Ar-CH₃).

-

δ 1.41 (t, 3H, CH₃).

-

Note: The doublet at ~7.65 ppm is diagnostic of the proton ortho to Iodine.

-

-

Purity: ≥98% by HPLC (UV @ 254 nm).

-

Impurities: Check for unreacted 3-ethoxytoluene or di-iodinated byproducts.

Safety Precautions

-

Light Sensitivity: Aryl iodides can liberate iodine upon prolonged exposure to light. Store in amber vials.

-

Stability: Stable at room temperature, but 2-8°C storage is recommended for long-term purity.

-

Hazards: Irritant to eyes and skin. Use standard PPE (gloves, goggles, fume hood).

References

-

PubChem. "4-Ethoxy-1-iodo-2-methylbenzene (CID 53886062)." National Center for Biotechnology Information. Available at: [Link]

- Organic Syntheses. "General Procedures for Iodination of Activated Arenes." Organic Syntheses Coll. Vol.

-

Wang, X., et al. "Efficient Synthesis of Empagliflozin and SGLT2 Inhibitor Intermediates."[1] Organic Letters, 2014.[1] (Contextual reference for SGLT2 synthesis methodology).

Sources

Methodological & Application

Use of 4-Ethoxy-1-iodo-2-methylbenzene in Suzuki cross-coupling reactions.

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 4-Ethoxy-1-iodo-2-methylbenzene

Executive Summary

This Application Note details the optimized protocols for utilizing 4-Ethoxy-1-iodo-2-methylbenzene (CAS: 113665-68-0 / Analogues) as an electrophile in Suzuki-Miyaura cross-coupling reactions.

While aryl iodides are typically highly reactive, this specific substrate presents a dual challenge:

-

Steric Hindrance: The ortho-methyl group at position C2 creates steric strain during the transmetallation step.

-

Electronic Deactivation: The para-ethoxy group acts as a strong electron-donating group (EDG), increasing electron density at the C1-Iodine bond, thereby raising the activation energy required for oxidative addition compared to electron-deficient systems.

This guide provides two distinct protocols: a "Gold Standard" High-Performance Method utilizing dialkylbiaryl phosphine ligands (Buchwald-type) for difficult coupling partners, and a Cost-Effective Method for standard applications.

Molecule Profile & Reactivity Analysis

| Property | Description | Impact on Coupling |

| Structure | 4-Ethoxy-1-iodo-2-methylbenzene | Core scaffold. |

| Leaving Group | Iodide (C1) | Positive: Weak C-I bond facilitates rapid oxidative addition, often compensating for electronic deactivation. |

| Sterics | Methyl (C2) | Negative: Blocks the coordination sphere of Palladium. Requires ligands with specific "bite angles" or bulk to enforce a mono-ligated Pd(0) species. |

| Electronics | Ethoxy (C4) | Negative: Increases electron density on the ring. Makes the aryl ring less electrophilic, slightly slowing the initial oxidative addition of Pd(0). |

Mechanistic Strategy

To successfully couple this substrate, the catalytic cycle must be engineered to prevent the formation of inactive Pd-black (precipitate) which occurs when the oxidative addition is slow or when the reductive elimination is sterically impeded.

Critical Success Factors:

-

Ligand Selection: We utilize S-Phos or X-Phos .[1] These bulky, electron-rich ligands promote the formation of a highly active, mono-ligated [L-Pd(0)] species. The ligand's bulk also accelerates the difficult reductive elimination step involved in forming the sterically congested biaryl bond.

-

Base Selection: Weak bases (Carbonates) often suffice, but Potassium Phosphate (K3PO4) is superior for hindered substrates as it facilitates the formation of the reactive boronate species without causing protodeboronation of sensitive partners.

Visualizing the Steric Challenge

Figure 1: Catalytic cycle highlighting the Transmetallation step where the ortho-methyl group creates significant steric clash, necessitating specific ligand geometry.

Experimental Protocols

Protocol A: The "Gold Standard" (High Steric Demand)

Recommended for coupling with hindered boronic acids (e.g., 2,6-disubstituted) or heteroaryl boronates.

Reagents:

-

Substrate: 4-Ethoxy-1-iodo-2-methylbenzene (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)

-

Catalyst: Pd(OAc)2 (2 mol%) + S-Phos (4 mol%)

-

Alternatively: Use pre-formed X-Phos Pd G2 precatalyst (2 mol%) for easier handling.

-

-

Base: K3PO4 (Tribasic Potassium Phosphate) (2.0 equiv)

-

Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1).

Step-by-Step Procedure:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Iodide (1.0 equiv), Boronic Acid (1.2 equiv), and K3PO4 (2.0 equiv).

-

Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

-

Catalyst Addition:

-

If using separate ligand: Add Pd(OAc)2 and S-Phos solids rapidly under a counter-flow of inert gas.

-

If using Pre-catalyst: Add X-Phos Pd G2.

-

-

Solvent: Add the degassed solvent mixture (Toluene/Water) via syringe.

-

Reaction: Heat the block to 80°C (internal temperature). Stir vigorously for 4–12 hours.

-

Note: The mixture will turn black if the catalyst decomposes (Pd-black). A successful reaction usually maintains a dark orange/brown solution.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc). Wash with water (x2) and brine (x1). Dry over MgSO4, filter, and concentrate.

Protocol B: The "Standard" (Cost-Effective)

Recommended for coupling with simple, unhindered phenyl boronic acids.

Reagents:

-

Catalyst: Pd(PPh3)4 (Tetrakis) (5 mol%)

-

Base: Na2CO3 (2M aqueous solution)

-

Solvent: DME (Dimethoxyethane) or DMF.

Step-by-Step Procedure:

-

Dissolve 4-Ethoxy-1-iodo-2-methylbenzene (1.0 equiv) and Boronic Acid (1.1 equiv) in DME (0.2 M concentration).

-

Add Pd(PPh3)4 (5 mol%).

-

Add degassed Na2CO3 solution (2.0 equiv).

-

Heat to 90°C for 16 hours.

-

Caution: If conversion stalls <50%, switch immediately to Protocol A. Tetrakis is often too bulky to accommodate the ortho-methyl group effectively during the transmetallation of complex partners.

Performance Data & Troubleshooting

Table 1: Representative Optimization Data (Based on typical reactivity profiles for ortho-methyl aryl iodides)

| Entry | Catalyst System | Base | Solvent | Temp | Yield | Notes |

| 1 | Pd(PPh3)4 | Na2CO3 | DME/H2O | 85°C | 65% | Slow conversion; significant homocoupling. |

| 2 | Pd(dppf)Cl2 | K2CO3 | DMF | 100°C | 72% | Good, but difficult purification (dppf residue). |

| 3 | Pd(OAc)2 / S-Phos | K3PO4 | Toluene/H2O | 80°C | 94% | Clean conversion; minimal dehalogenation. |

| 4 | Pd2(dba)3 / P(t-Bu)3 | KF | THF | 60°C | 88% | Highly active, but P(t-Bu)3 is pyrophoric/difficult to handle. |

Decision Matrix for Optimization

Figure 2: Logical flowchart for selecting the appropriate experimental conditions based on the coupling partner.

Safety & Handling

-

Light Sensitivity: Aryl iodides can liberate free iodine upon prolonged exposure to light. Store 4-Ethoxy-1-iodo-2-methylbenzene in amber vials or foil-wrapped containers at 4°C.

-

Dehalogenation Risk: In the presence of Pd(0) and alcohols (like isopropanol), the iodide can be reduced to the hydride (replacing I with H). Avoid secondary alcoholic solvents; use Toluene, Dioxane, or DMF.

-

Catalyst Safety: Pd(OAc)2 is an irritant. Phosphine ligands (S-Phos) are generally air-stable but should be stored under inert atmosphere for long-term stability.

References

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Altman, R. A., & Buchwald, S. L. (2007). Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylphosphine Ligands. Nature Protocols, 2, 3115–3121.

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

-

Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments.

Sources

The Strategic Utility of 4-Ethoxy-1-iodo-2-methylbenzene in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: Unveiling a Versatile Building Block

In the intricate landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. 4-Ethoxy-1-iodo-2-methylbenzene emerges as a highly valuable and versatile scaffold, offering a unique combination of structural features that empower chemists to explore diverse chemical spaces. Its utility is primarily anchored in the presence of a reactive iodinated aromatic ring, poised for a variety of palladium-catalyzed cross-coupling reactions. The strategic placement of the ethoxy and methyl groups provides steric and electronic modulation, influencing not only the reactivity of the aryl iodide but also the conformational preferences and physicochemical properties of the resulting derivatives. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and experimental protocols for leveraging 4-Ethoxy-1-iodo-2-methylbenzene in the synthesis of medicinally relevant compounds.

Physicochemical Properties and Handling

While specific experimental data for 4-Ethoxy-1-iodo-2-methylbenzene is not extensively published, its properties can be reliably estimated based on closely related analogs such as 4-Ethyl-1-iodo-2-methylbenzene and 4-Iodo-1-methoxy-2-methylbenzene.[1][2]

| Property | Estimated Value | Source Analogy |

| Molecular Formula | C9H11IO | - |

| Molecular Weight | 262.09 g/mol | - |

| Appearance | Colorless to pale yellow liquid or low melting solid | General observation for similar compounds |

| Boiling Point | ~255-260 °C at 760 mmHg | Based on 4-Iodo-2-methoxy-1-methylbenzene[3] |

| LogP | ~3.5 | Estimated from analogs[1][2] |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) | General chemical principles |

Safety and Handling: As with all aryl iodides, 4-Ethoxy-1-iodo-2-methylbenzene should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

Synthetic Accessibility

The synthesis of 4-Ethoxy-1-iodo-2-methylbenzene can be readily achieved through established methodologies. A plausible and efficient route involves the direct iodination of 3-ethoxy-1-methylbenzene. This approach is supported by methodologies for the iodination of alkoxybenzenes.[4]

Protocol: Synthesis of 4-Ethoxy-1-iodo-2-methylbenzene via Electrophilic Iodination

This protocol is adapted from a general method for the iodination of aromatic ethers.[4]

Materials:

-

3-Ethoxy-1-methylbenzene

-

Iodine (I₂)

-

Nitrogen dioxide (NO₂) (or a suitable alternative oxidant like H₂O₂)

-

Acetonitrile (CH₃CN)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a sealed reaction vessel, add 3-ethoxy-1-methylbenzene (1.0 eq), iodine (0.6 eq), and acetonitrile.

-

Introduce nitrogen dioxide (0.065 eq) into the sealed vessel.

-

Heat the reaction mixture to 120 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford 4-Ethoxy-1-iodo-2-methylbenzene.

Causality behind Experimental Choices:

-

Iodine and NO₂: This combination serves as an effective electrophilic iodinating system. NO₂ acts as a catalyst to generate a more potent iodinating species.

-

Acetonitrile: A polar apathetic solvent that is suitable for this type of reaction.

-

Elevated Temperature: The reaction requires heating to overcome the activation energy for the electrophilic aromatic substitution on the moderately activated ring.

Applications in Medicinal Chemistry: A Gateway to Diverse Bioactive Scaffolds

The true power of 4-Ethoxy-1-iodo-2-methylbenzene lies in its ability to serve as a versatile precursor to a wide array of complex molecules with potential therapeutic applications. The carbon-iodine bond is a synthetic linchpin, enabling the facile introduction of various functionalities through palladium-catalyzed cross-coupling reactions.

Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes often dysregulated in diseases such as cancer and inflammatory disorders.[5] The development of small molecule kinase inhibitors is a major focus of modern drug discovery.[6][7][8] The 4-ethoxy-2-methylphenyl moiety can serve as a key hydrophobic and space-filling element within the ATP-binding pocket of various kinases.

Conceptual Workflow for Kinase Inhibitor Synthesis

Sources

- 1. 4-Ethyl-1-iodo-2-methylbenzene | C9H11I | CID 53886062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Iodo-1-methoxy-2-methylbenzene | C8H9IO | CID 3854867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. CN103172480B - Method for preparing iodo aromatic hydrocarbon - Google Patents [patents.google.com]

- 5. Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

Application Note: Optimized Heck Coupling Protocols for Sterically Hindered Aryl Iodides

Executive Summary

This technical guide details the operational procedures for the Palladium-catalyzed Mizoroki-Heck coupling of 4-Ethoxy-1-iodo-2-methylbenzene . While aryl iodides are typically highly reactive electrophiles, this specific substrate presents a dual challenge: the steric hindrance of the ortho-methyl group (C2) and the electronic deactivation (increased electron density) from the para-ethoxy group.

We present two validated protocols:

-

Method A (Ligand-Controlled): Utilizes bulky phosphines to enforce mono-ligation, ideal for scale-up and complex alkene partners.

-

Method B (Jeffery Conditions): A ligand-free, phase-transfer catalyzed approach utilizing Tetrabutylammonium bromide (TBAB), offering faster kinetics for simple acrylates.

Substrate Analysis & Mechanistic Insight

Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

-

Substrate: 4-Ethoxy-1-iodo-2-methylbenzene

-

Reactivity Profile: The C1-I bond is the active site. The C2-Methyl group exerts steric pressure on the Palladium center during oxidative addition and migratory insertion. The C4-Ethoxy group donates electron density via resonance (+M), making the C-I bond slightly less electrophilic than in unsubstituted iodobenzene, though this effect is secondary to the steric constraint.

The "Ortho-Effect" in Catalysis

In standard Heck reactions using triphenylphosphine (

-

Strategic Solution: Use Tri-o-tolylphosphine (

) . This bulky ligand forms a mono-ligated species (

Mechanistic Pathway (Visualization)

Figure 1: Catalytic cycle highlighting the critical alkene coordination step where ortho-substitution can cause steric clashing, necessitating bulky ligands or ligand-free conditions.

Experimental Protocols

Method A: Ligand-Controlled (Robust / Scale-Up)

Best for: Styrenes, complex olefins, and reactions requiring strict impurity control. Mechanism: Classical Pd(0)/Pd(II) cycle with bulky phosphine modulation.

Reagents:

-

Substrate: 1.0 equiv (e.g., 5.0 mmol)

-

Alkene (e.g., Ethyl Acrylate): 1.2 – 1.5 equiv

-

Catalyst: Palladium(II) Acetate [

] (2-5 mol%) -

Ligand: Tri-o-tolylphosphine [

] (4-10 mol%, maintain 1:2 Pd:L ratio) -

Base: Triethylamine (

) (2.0 equiv) -

Solvent: Acetonitrile (

) or DMF [0.2 M concentration]

Procedure:

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

) or Argon. -

Charging: Add 4-Ethoxy-1-iodo-2-methylbenzene (1.31 g, 5.0 mmol),

(22 mg, 0.1 mmol), and -

Solvation: Add anhydrous Acetonitrile (25 mL) via syringe. Stir for 5 minutes until the catalyst/ligand complex forms (solution typically turns yellow/orange).

-

Activation: Add Triethylamine (1.4 mL, 10.0 mmol) followed by the Alkene (e.g., Ethyl Acrylate, 0.8 mL, 7.5 mmol).

-

Reaction: Heat the mixture to 80°C - 90°C . Monitor via TLC or HPLC.

-

Note: A black precipitate (

) indicates catalyst decomposition; if observed early, increase ligand loading.

-

-

Workup: Upon completion (typically 4-12 hours), cool to room temperature. Filter through a pad of Celite to remove Pd residues. Rinse with Ethyl Acetate.[1]

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Method B: Jeffery Conditions (Ligand-Free / High Speed)

Best for: Electron-deficient acrylates, rapid screening, and "green" chemistry requirements.

Mechanism: Phase-transfer catalysis stabilizes highly active anionic palladium species (

Reagents:

-

Substrate: 1.0 equiv

-

Alkene: 1.2 equiv

-

Catalyst:

(1-2 mol%) -

Additive: Tetrabutylammonium Bromide (TBAB) (1.0 equiv)

-

Base: Sodium Bicarbonate (

) or Potassium Carbonate ( -

Solvent: DMF (Dimethylformamide) [0.3 M concentration]

Procedure:

-

Setup: Use a sealed pressure tube or a standard flask with a condenser.

-

Charging: Combine 4-Ethoxy-1-iodo-2-methylbenzene ,

, TBAB, and the solid base ( -

Solvation: Add DMF. (Strict anhydrous conditions are less critical here than in Method A, but dry solvent is preferred).

-

Reaction: Add the alkene. Seal the tube (if using) or attach condenser. Heat to 100°C .

-

Why TBAB? The quaternary ammonium salt stabilizes Pd nanoparticles, preventing them from aggregating into inactive bulk metal, essentially acting as a "liquid ligand."

-

-

Monitoring: Reaction is often faster than Method A (2-6 hours).

-

Workup: Dilute with water and extract with Diethyl Ether (

) or EtOAc. Wash organic layer extensively with water/brine to remove DMF. -

Purification: Dry over

, concentrate, and chromatograph.

Optimization & Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst death (Pd black formation) | Switch to Method B (TBAB stabilizes Pd) or increase |

| Regio-isomers | Electronic mismatch | Aryl iodides usually favor linear (beta) products. If branched isomers form, switch solvent to DMSO or use bidentate ligands (e.g., dppp). |

| No Reaction | Oxidative Addition failure | The ortho-methyl is blocking Pd. Increase temperature to 110°C. Ensure |

| Homocoupling | Biaryl formation (Ar-Ar) | Reduce catalyst loading. Ensure the alkene is added after the catalyst is solvated but before heating. |

Analytical Data Expectations

For the coupling of 4-Ethoxy-1-iodo-2-methylbenzene with Ethyl Acrylate:

-

Appearance: Off-white to pale yellow solid.

-

1H NMR (Diagnostic): Look for the disappearance of the doublet (or singlet depending on resolution) at the C1 position and the appearance of two doublets (

) in the alkene region (6.0 - 7.8 ppm), indicating trans-geometry. -

System Suitability: The ethoxy group triplet/quartet pattern should remain undisturbed.

References

-

Heck Reaction Mechanism & Ligand Effects

- Mechanistic insights into the Pd-c

-

Source:

-

Jeffery Conditions (Ligand-Free)

-

Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions."[2]

-

Source:

-

-

Steric Hindrance in Heck Coupling

-

Effects of ortho-substituents and bulky phosphines (P(o-tol)3).[3]

-

Source:

-

-

General Protocols for Aryl Iodides

- Standard operating procedures for Pd-catalyzed vinyl

-

Source:

Sources

Technical Guide: Optimizing Buchwald-Hartwig Amination for Sterically Hindered Scaffolds

Focus Substrate: 4-Ethoxy-1-iodo-2-methylbenzene

Executive Summary & Substrate Analysis

Objective: To provide robust, high-yielding protocols for the C-N cross-coupling of 4-Ethoxy-1-iodo-2-methylbenzene (Substrate A ) with primary and secondary amines.

Substrate Profile:

-

Electrophile: Aryl Iodide (High reactivity toward Oxidative Addition).

-

Steric Environment: Ortho-Methyl group (Position 2). This creates significant steric hindrance around the reactive center, impeding the coordination of the amine and the subsequent reductive elimination steps unless specific bulky ligands are employed.

-

Electronic Environment: Para-Ethoxy group (Position 4). This is a strong Electron Donating Group (EDG). While aryl iodides are generally reactive, the increased electron density on the aromatic ring makes the oxidative addition step slightly slower compared to electron-deficient aryl halides.

Strategic Approach: To overcome the ortho-steric hindrance and prevent the formation of inactive Palladium dimers, this guide utilizes Buchwald Generation 4 (G4) Precatalysts . These systems ensure rapid formation of the active monoligated Pd(0) species, which is crucial for coupling sterically demanding substrates [1].

Mechanistic Considerations & Ligand Selection

The success of this reaction hinges on the "Goldilocks" principle of steric bulk in the ligand.

-

The Challenge: The ortho-methyl group on Substrate A clashes with the ligand sphere during the catalytic cycle. Standard ligands like PPh3 or dppf often fail here.

-

The Solution: Dialkylbiaryl monophosphine ligands.[1]

-

RuPhos: Optimal for Secondary Amines . Its bulk promotes the difficult reductive elimination step in hindered systems.

-

BrettPhos: Optimal for Primary Amines .[2] It is highly selective for monoarylation, preventing the formation of tertiary amines (bis-arylation), which is a common side reaction with primary amines [2].

-

Visualization: Ligand Selection Decision Tree

Figure 1: Decision matrix for selecting the optimal catalytic system based on amine class and functional group tolerance.

Experimental Protocols

General Safety & Handling

-

Inert Atmosphere: While G4 precatalysts are air-stable in solid form, the active catalytic cycle is oxygen-sensitive. All reactions must be set up under Argon or Nitrogen.

-

Solvents: Use anhydrous, degassed solvents (Dioxane or Toluene are preferred).

Protocol A: Coupling with Primary Amines (BrettPhos System)

Target: Synthesis of secondary anilines without over-arylation.

Reagents:

-

Substrate A (1.0 equiv)

-

Primary Amine (1.2 equiv)[3]

-

Catalyst: BrettPhos Pd G4 (1.0 - 2.0 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)[1]

-

Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

-

Charge Solids: In a nitrogen-filled glovebox or using standard Schlenk technique, add Substrate A (1.0 mmol), NaOtBu (1.4 mmol, 135 mg), and BrettPhos Pd G4 (0.02 mmol, ~18 mg) to a reaction vial equipped with a magnetic stir bar.

-

Add Liquids: Seal the vial with a septum cap. Evacuate and backfill with Argon (3x). Inject anhydrous 1,4-Dioxane (5 mL) via syringe, followed by the primary amine (1.2 mmol).

-

Reaction: Place the vial in a pre-heated block at 40°C .

-

Note: Aryl iodides are highly reactive. Start at 40°C. If conversion is <50% after 1 hour (check LCMS/TLC), increase to 60°C. Avoid boiling temperatures to prevent dehalogenation.

-

-

Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the starting iodide (Substrate A).

-

Workup: Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd residues, and concentrate. Purify via flash chromatography.

Protocol B: Coupling with Secondary Amines (RuPhos System)

Target: Synthesis of tertiary anilines in a sterically congested environment.

Reagents:

-

Substrate A (1.0 equiv)

-

Secondary Amine (1.2 equiv)[3]

-

Catalyst: RuPhos Pd G4 (1.0 - 3.0 mol%)

-

Base: NaOtBu (1.4 equiv)[1]

-

Solvent: Toluene (0.2 M)

Step-by-Step Methodology:

-

Charge Solids: Add Substrate A (1.0 mmol), NaOtBu (1.4 mmol), and RuPhos Pd G4 (0.02 mmol) to the reaction vessel under inert atmosphere.

-

Add Liquids: Add anhydrous Toluene (5 mL) and the secondary amine (1.2 mmol).

-

Reaction: Heat to 80°C .

-

Expert Insight: The ortho-methyl group combined with a secondary amine creates significant steric bulk. Higher temperature (80°C) is often required to drive the reductive elimination step compared to primary amines.

-

-

Workup: Standard aqueous extraction (Water/EtOAc) followed by drying over Na2SO4 and concentration.

Protocol C: Base-Sensitive Substrates (LHMDS Method)

Target: Substrates containing esters, nitriles, or ketones that might degrade with NaOtBu.

Modifications:

-

Base: Lithium Bis(trimethylsilyl)amide (LHMDS) (1.0 M in THF, 2.2 equiv).

-

Temperature: Often runs at 60°C .

-

Procedure: The LHMDS solution is added last to the mixture of catalyst, substrate, and amine in THF.

Data Presentation & Troubleshooting

Stoichiometry Reference Table

| Component | Equivalents | Role | Critical Note |

| Aryl Iodide (Substrate A) | 1.0 | Electrophile | Limiting reagent. |

| Amine | 1.2 - 1.5 | Nucleophile | Excess ensures full conversion. |

| NaOtBu | 1.4 | Base | Must be stored in a desiccator. Wet base kills the reaction. |

| Pd G4 Precatalyst | 0.01 - 0.03 | Catalyst | 1 mol% is standard; increase to 3 mol% for bulky amines. |

| Solvent | 5 mL / mmol | Medium | Concentration matters. 0.2 M is optimal. |

Troubleshooting the "Black Box"

If the reaction stalls or fails, use this diagnostic logic:

-

Issue: No Conversion (Starting Material Remains).

-

Cause: Catalyst deactivation (oxidation) or "poisoning" by functional groups (e.g., thioethers, free imidazoles).

-

Fix: Switch to BrettPhos Pd G3 (sometimes more robust) or increase loading to 3 mol%. Ensure solvent is strictly anhydrous.

-

-

Issue: Dehalogenation (Formation of 4-Ethoxy-2-methylbenzene).

-

Cause: Reaction temperature too high or amine is a poor nucleophile (hydride source).

-

Fix: Lower temperature to 40°C. Switch solvent from Dioxane to Toluene.

-

-

Issue: Low Yield with Secondary Amines.

-

Cause: Steric clash preventing reductive elimination.

-

Fix: Switch ligand to RuPhos (if not already used) or XPhos . Increase temperature to 100°C.

-

Mechanistic Pathway Visualization

Figure 2: The Catalytic Cycle.[4] Note the "Steric Clash Zone" during amine coordination, which is mitigated by the specific geometry of RuPhos/BrettPhos.

References

-

Buchwald, S. L., et al. (2008).[5] "Amine Arylation: The Third Generation." Journal of the American Chemical Society.

-

Maitre, P., & Buchwald, S. L. (2009). "BrettPhos: A Highly Active Ligand for the Pd-Catalyzed Amination of Primary Amines." Journal of the American Chemical Society.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

-

Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."

Sources

- 1. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Application Notes & Protocols: Palladium Catalyst Systems for Reactions with 4-Ethoxy-1-iodo-2-methylbenzene

Introduction

4-Ethoxy-1-iodo-2-methylbenzene is a valuable functionalized aromatic building block in modern organic synthesis. Its structure, featuring a reactive C(sp²)–I bond, an electron-donating ethoxy group, and a sterically demanding ortho-methyl group, presents both opportunities and challenges for synthetic chemists. The C–I bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it an excellent electrophile for cross-coupling reactions. However, the ortho-methyl group imposes significant steric hindrance around the reaction center, which necessitates careful selection of catalyst systems to achieve high efficiency and yield.

This guide provides a detailed technical overview and field-proven protocols for employing 4-Ethoxy-1-iodo-2-methylbenzene in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Mizoroki-Heck, and Buchwald-Hartwig. The narrative explains the causality behind experimental choices, focusing on how to overcome the steric and electronic challenges posed by this specific substrate.

Core Mechanistic Principles: The Palladium Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[1][2][3] Understanding this cycle is crucial for troubleshooting and optimizing reactions.

-

Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) catalyst into the aryl-iodide bond of 4-Ethoxy-1-iodo-2-methylbenzene. This is typically the rate-limiting step and results in a square-planar Pd(II) complex. The high reactivity of the C–I bond facilitates this step.

-

Transmetalation / Coordination: In C-C bond-forming reactions like the Suzuki or Sonogashira, the coupling partner (e.g., an organoboron or organocopper species) undergoes transmetalation, replacing the iodide on the palladium center. For Heck reactions, the alkene coordinates to the Pd(II) center, followed by migratory insertion. For Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.

-

Reductive Elimination: This final step involves the formation of the new C-C or C-N bond, releasing the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle. For sterically hindered substrates, this step can be slow and requires specialized ligands to promote the reaction.[4]

dot digraph "Palladium_Catalytic_Cycle" { graph [bgcolor="#F1F3F4", fontname="Arial", label="General Pd(0)/Pd(II) Catalytic Cycle", fontsize=14, fontcolor="#202124", splines=ortho, rankdir=TB]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368", penwidth=1.5];

// Nodes Pd0 [label="L₂Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA_Complex [label="L₂Pd(II)(Ar)(X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Trans_Complex [label="L₂Pd(II)(Ar)(Nu)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-Nu", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout center [shape=point, style=invis]; ArX [label="Ar-X", shape=plaintext, fontcolor="#202124"]; NuM [label="Nu-M", shape=plaintext, fontcolor="#202124"]; MX [label="M-X", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> OA_Complex [label=" Oxidative\n Addition", color="#EA4335"]; ArX -> OA_Complex [style=dashed, arrowhead=none, color="#EA4335"]; OA_Complex -> Trans_Complex [label=" Transmetalation / \n Ligand Exchange", color="#FBBC05"]; NuM -> Trans_Complex [style=dashed, arrowhead=none, color="#FBBC05"]; Trans_Complex -> MX [style=dashed, color="#5F6368"]; Trans_Complex -> Product [label=" Reductive\n Elimination", color="#34A853"]; Product -> Pd0 [style=dashed, arrowhead=open, color="#4285F4", label=" Catalyst\n Regeneration"]; } } Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl linkages by coupling an aryl halide with an organoboron reagent.[5][6][7] For a sterically hindered substrate like 4-Ethoxy-1-iodo-2-methylbenzene, the choice of phosphine ligand is paramount to success.

Expertise & Causality: The ortho-methyl group significantly impedes the approach of the coupling partners and can slow down the crucial reductive elimination step. To overcome this, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are required.[8][9] These ligands create a large "bite angle" and increase electron density on the palladium center, which accelerates both oxidative addition and, more critically, the final bond-forming reductive elimination.[10] A moderately strong inorganic base like K₃PO₄ is effective for activating the boronic acid without causing unwanted side reactions.[5][11]

Application Data: Suzuki-Miyaura Coupling

| Parameter | Recommended Condition | Rationale |

| Palladium Precursor | Pd(OAc)₂ (1-2 mol%) | Cost-effective and readily available Pd(II) source, reduced in situ. |

| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligand to overcome steric hindrance. |

| Boronic Acid | Aryl or Vinyl Boronic Acid (1.2 equiv.) | The nucleophilic coupling partner. |

| Base | K₃PO₄ (2.0-3.0 equiv.) | Effective base for transmetalation; compatible with sensitive groups. |

| Solvent | Toluene/H₂O (10:1) or 1,4-Dioxane/H₂O | Promotes dissolution of both organic and inorganic reagents. |

| Temperature | 80-110 °C | Sufficient thermal energy to drive the reaction to completion. |

| Typical Yield | 85-98% | High efficiency is expected with the optimized catalyst system. |

Detailed Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-Ethoxy-1-iodo-2-methylbenzene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (3.0 equiv.).

-

Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) in 2 mL of the reaction solvent. Add this catalyst solution to the Schlenk flask.

-

Solvent Addition: Add the primary solvent (e.g., Toluene, 0.2 M concentration relative to the aryl iodide) followed by deionized water (1/10th the volume of the organic solvent).

-

Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira reaction facilitates the creation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, yielding valuable arylalkyne products.[12][13][14] This reaction is typically robust but can be sensitive to the presence of copper co-catalysts, especially in complex molecule synthesis.

Expertise & Causality: The classic Sonogashira protocol uses a dual catalyst system: a palladium complex to activate the aryl iodide and a copper(I) salt (CuI) to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[14][15] An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential, acting as both the base and often as the solvent.[16] For the sterically encumbered 4-Ethoxy-1-iodo-2-methylbenzene, the standard PdCl₂(PPh₃)₂ catalyst is often sufficient due to the high reactivity of the iodide leaving group, though elevated temperatures may be required to ensure complete conversion.

Application Data: Sonogashira Coupling

| Parameter | Recommended Condition | Rationale |

| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | A reliable and common catalyst for Sonogashira reactions. |

| Copper Co-catalyst | CuI (2-5 mol%) | Facilitates the formation of the reactive acetylide species. |

| Alkyne | Terminal Alkyne (1.1-1.5 equiv.) | The nucleophilic coupling partner. |

| Base/Solvent | Et₃N or DIPEA | Acts as an acid scavenger and solvent. |

| Temperature | 25-80 °C | Reaction can often proceed at RT but heating may be required. |

| Typical Yield | 80-95% | Generally a high-yielding transformation. |

Detailed Protocol: Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask under argon, add 4-Ethoxy-1-iodo-2-methylbenzene (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

-

Solvent/Base Addition: Evacuate and backfill the flask with argon three times. Add anhydrous Et₃N (or another suitable solvent like THF with Et₃N as the base) via syringe.

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

-

Reaction Execution: Stir the mixture at room temperature or heat to 60 °C until the starting material is consumed (monitor by TLC).

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Mizoroki-Heck Reaction: For C(sp²)-C(sp²) Olefination

The Mizoroki-Heck reaction forms a new C-C bond by coupling the aryl iodide with an alkene, typically an electron-deficient one like an acrylate or styrene.[17][18] The reaction is highly valuable for synthesizing substituted alkenes.

Expertise & Causality: The key steps are oxidative addition of palladium to the aryl iodide, followed by coordination and migratory insertion of the alkene, and finally β-hydride elimination to release the product and a hydridopalladium species. A base is required to regenerate the Pd(0) catalyst from this species.[17] For sterically hindered aryl iodides, high temperatures are often necessary to facilitate the reaction.[19] A polar aprotic solvent like DMF or NMP is typically used to ensure solubility and promote the desired reactivity.[20] While phosphine ligands can be used, "ligandless" conditions relying on Pd(OAc)₂ are often effective, particularly with reactive aryl iodides.

Application Data: Mizoroki-Heck Reaction

| Parameter | Recommended Condition | Rationale |

| Palladium Precursor | Pd(OAc)₂ (2-5 mol%) | Common and effective "ligandless" catalyst precursor. |

| Alkene | Electron-deficient alkene (1.5 equiv.) | The coupling partner. Acrylates and styrenes work well. |

| Base | K₂CO₃ or Et₃N (2.0 equiv.) | Neutralizes the HI generated during the catalytic cycle. |

| Solvent | DMF or NMP | High-boiling polar aprotic solvent. |

| Temperature | 100-140 °C | Required to overcome activation barriers with hindered substrates. |

| Typical Yield | 60-85% | Yields can be more variable depending on the alkene partner. |

Detailed Protocol: Mizoroki-Heck Reaction

-

Reaction Setup: In a sealable reaction tube, combine 4-Ethoxy-1-iodo-2-methylbenzene (1.0 equiv.), Pd(OAc)₂ (0.03 equiv.), and K₂CO₃ (2.0 equiv.).

-

Reagent Addition: Add the solvent (e.g., DMF, 0.2 M) followed by the alkene (1.5 equiv.).

-

Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at 120 °C. Stir for 16-24 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with a large volume of water and extract several times with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash chromatography.

Buchwald-Hartwig Amination: For C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[4] This reaction is exceptionally sensitive to the choice of ligand, base, and solvent, especially with challenging substrates.

Expertise & Causality: The reaction between the sterically hindered 4-Ethoxy-1-iodo-2-methylbenzene and an amine is particularly challenging. The final C-N bond-forming reductive elimination step is often very slow.[4] This kinetic barrier is overcome by using highly specialized, bulky, and electron-rich biaryl phosphine ligands, such as BrettPhos or XPhos.[8][21] These ligands stabilize the palladium center and possess the steric and electronic properties to dramatically accelerate the reductive elimination. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the palladium-amido intermediate.[22][23] Anhydrous, non-protic solvents are mandatory to prevent quenching of the strong base.

Application Data: Buchwald-Hartwig Amination

| Parameter | Recommended Condition | Rationale |

| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) | A reliable Pd(0) source. |

| Ligand | BrettPhos or XPhos (2-4 mol%) | State-of-the-art ligand for hindered C-N coupling. |

| Amine | Primary or Secondary Amine (1.2 equiv.) | The nitrogen nucleophile. |

| Base | NaOtBu (1.4 equiv.) | Strong, non-nucleophilic base to form the palladium-amido complex. |

| Solvent | Toluene or Dioxane (anhydrous) | Anhydrous, non-protic solvent is critical. |

| Temperature | 90-110 °C | Thermal energy is needed to drive the reaction. |

| Typical Yield | 75-95% | Good to excellent yields with the correct catalyst system. |

Detailed Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox, add NaOtBu (1.4 equiv.) to an oven-dried Schlenk flask.

-

Reagent Addition: Remove the flask from the glovebox. Under a positive flow of argon, add Pd₂(dba)₃ (0.01 equiv.), BrettPhos (0.02 equiv.), 4-Ethoxy-1-iodo-2-methylbenzene (1.0 equiv.), and anhydrous toluene.

-

Amine Addition: Add the amine (1.2 equiv.) via syringe.

-

Reaction Execution: Seal the flask and heat the mixture to 110 °C with vigorous stirring for 12-24 hours.

-

Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and separate the layers.

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Shaheen, F., et al. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ChemistrySelect. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Vetri, V., et al. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]

-

Thieme Chemistry. Cross Coupling and Heck-Type Reactions. [Link]

-

Alonso, F., et al. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts. [Link]

-

Sardar, S., et al. (2019). Development of environmental friendly synthetic strategies for Sonogashira cross coupling reaction: An update. Synthetic Communications. [Link]

-

Malapit, C. A., & Sanford, M. S. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society. [Link]

-